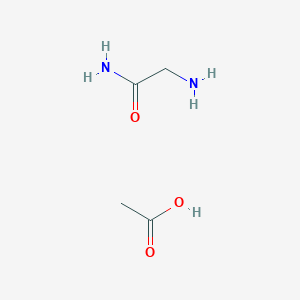

2-Aminoacetamide acetate

Vue d'ensemble

Description

2-Aminoacetamide acetate is a chemical compound with the molecular formula C4H10N2O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 162.14 g/mol. This compound is known for its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminoacetamide acetate can be achieved through several synthetic routes. One common method involves the reaction of a secondary amine with a 2-haloacetamide in the presence or absence of solvents such as water, lower alcohols, aromatic solvents, and acetic acid esters . Another method includes the reaction of an N-benzylideneamine derivative with dimethyl sulfate or diethyl sulfate to form a secondary amine, which is then reacted with a 2-haloacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Acidic Hydrolysis

Under acidic conditions (e.g., dilute HCl, heat), the amide bond in 2-aminoacetamide acetate undergoes hydrolysis to yield glycine, acetic acid, and ammonium ions:This reaction mirrors general amide hydrolysis mechanisms, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack .

Alkaline Hydrolysis

In basic media (e.g., NaOH), hydrolysis produces glycine, sodium acetate, and ammonia:The reaction proceeds via deprotonation of the amide nitrogen, forming a tetrahedral intermediate .

Acylation Reactions

The primary amine group reacts with acylating agents (e.g., acetic anhydride) under catalytic conditions (e.g., phosphomolybdic acid, PMA) to form N-acetyl derivatives:This reaction is efficient under solvent-free conditions at ambient temperature, achieving >90% yield .

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides or sulfates. For example, dimethyl sulfate converts the primary amine to a secondary amine:Such reactions are typically conducted in polar aprotic solvents (e.g., toluene or ethyl acetate) .

Oxidation Reactions

Oxidation of the amide group using strong oxidants (e.g., KMnO₄ or CrO₃) yields glycine and acetic acid:The reaction proceeds via radical intermediates, with the amide carbonyl converted to a carboxylic acid .

Reduction Reactions

Reduction with LiAlH₄ converts the amide to a primary amine:The mechanism involves hydride attack at the carbonyl carbon, forming an imine intermediate .

Acid-Base Reactions

The acetate ion (CH₃COO⁻) acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate acetic acid:Conversely, the primary amine (pKa ~8.2) is protonated in acidic media, enhancing its solubility .

Mechanistic Insights

- Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water .

- Acylation : PMA catalyzes the formation of an acyloxyphosphonium intermediate, enhancing reactivity toward amines .

- Reduction : LiAlH₄ delivers hydride ions to the carbonyl, forming a tetrahedral intermediate that collapses to release ammonia .

These reactions underscore the compound’s versatility in synthesizing biologically active molecules, including antibiotics and PPAR agonists . Stability under acidic conditions (pH >4) and compatibility with polar solvents further enhance its utility in industrial applications .

Applications De Recherche Scientifique

Chemical Synthesis

Overview:

2-Aminoacetamide acetate serves as an important intermediate in the synthesis of various organic compounds and heterocycles. Its structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic chemistry.

Key Applications:

- Synthesis of Pyrimidines: This compound is utilized in the production of pyrimidine derivatives, which are known for their diverse pharmacological effects including anti-inflammatory and antimicrobial activities.

- Heterocyclic Compounds: It is involved in synthesizing novel heterocyclic compounds that exhibit various biological activities.

Table 1: Chemical Synthesis Applications

| Application Type | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for organic compounds | Pyrimidines, heterocycles |

| Pharmaceutical Chemistry | Precursor for drug development | Antimicrobials, anti-inflammatories |

Biological Activities

Overview:

Research indicates that this compound possesses various biological activities, particularly in the context of inflammation and neuroinflammatory conditions.

Key Findings:

- Anti-Inflammatory Effects: Studies have shown that this compound can inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting its potential use in treating inflammatory diseases.

- Neuroinflammation: Derivatives of this compound have been screened for their ability to mitigate neuroinflammatory responses, indicating potential applications in neurodegenerative diseases .

Table 2: Biological Activity Overview

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-Inflammatory | Inhibition of inflammatory mediators | Treatment of arthritis, asthma |

| Neuroprotective | Reduction of neuroinflammatory markers | Alzheimer's disease |

Medicinal Applications

Overview:

The therapeutic potential of this compound is being explored in various medical fields due to its diverse biological properties.

Research Insights:

- Antibacterial Properties: Recent studies have highlighted the antibacterial potential of derivatives containing this compound, showing efficacy comparable to standard antibiotics .

- Anticancer Research: The compound's derivatives are being investigated for their anticancer properties, particularly through the design of hybrid molecules that target multiple pathways .

Table 3: Medicinal Applications

| Application Type | Description | Research Findings |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | Comparable to levofloxacin |

| Anticancer | Hybrid compounds show promise in targeting tumors | Multiple pathways targeted |

Industrial Uses

Overview:

In addition to its research applications, this compound is also utilized in industrial settings.

Key Uses:

- Pharmaceutical Manufacturing: It is integral to the production of various pharmaceuticals due to its role as an intermediate.

- Agrochemicals: The compound is used in the synthesis of agrochemicals that enhance crop protection and yield.

Table 4: Industrial Applications

| Industry | Application | Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Broad therapeutic applications |

| Agrochemicals | Synthesis of crop protection agents | Improved agricultural yields |

Case Studies

- Anti-inflammatory Research: A study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

- Neuroprotective Effects: In a series of experiments involving neuroinflammation models, certain derivatives showed significant promise in reducing markers associated with neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 2-Aminoacetamide acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-Aminoacetamide acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific acetate group, which can influence its solubility, reactivity, and overall chemical behavior. This unique structural feature makes it particularly useful in certain synthetic and industrial applications .

Activité Biologique

2-Aminoacetamide acetate (CAS Number: 105359-66-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory properties, antibacterial effects, and other therapeutic potentials, supported by various research findings and case studies.

This compound is classified as an amide derivative, which plays a significant role in its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its versatility in medicinal applications.

The mechanism of action primarily involves the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This inhibition suggests a pathway through which this compound exerts its anti-inflammatory effects.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. For instance, derivatives of this compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were comparable or even superior to standard antibiotics like levofloxacin, indicating strong antibacterial properties .

Neuroprotective Effects

In addition to its anti-inflammatory and antibacterial activities, there is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for its potential in treating neurodegenerative diseases by reducing neuroinflammation and protecting neuronal cells from apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anti-inflammatory Study :

- A study demonstrated that treatment with this compound significantly decreased levels of inflammatory markers in animal models of arthritis, suggesting its potential as an anti-arthritic agent.

- Antibacterial Evaluation :

-

Neuroprotective Research :

- A neuropharmacological study indicated that this compound could protect against oxidative stress-induced neuronal damage in vitro, highlighting its potential use in neurodegenerative conditions such as Alzheimer's disease.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

IUPAC Name |

acetic acid;2-aminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBOHTFVUPKHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606750 | |

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105359-66-8 | |

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.